molecular formula C16H19N7O2 B6452696 3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549051-28-5

3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B6452696
CAS No.: 2549051-28-5
M. Wt: 341.37 g/mol
InChI Key: LAGBZLAGTJVFJF-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16002287 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound “3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This is particularly impactful in cancer cells, where uncontrolled cell division is a key characteristic. By inhibiting CDK2, the compound can effectively halt the proliferation of cancer cells .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in structure requirement prediction for the observed antitumor activity . .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Properties

IUPAC Name

3-cyclopropyl-1-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c24-13-8-22(16(25)23(13)11-1-2-11)10-3-5-21(6-4-10)15-12-7-19-20-14(12)17-9-18-15/h7,9-11H,1-6,8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGBZLAGTJVFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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